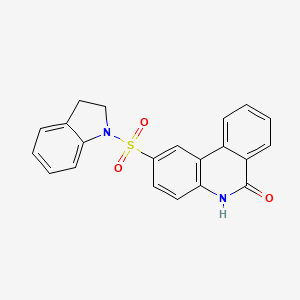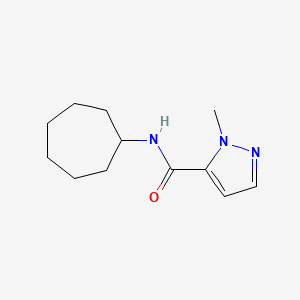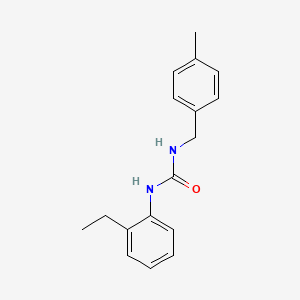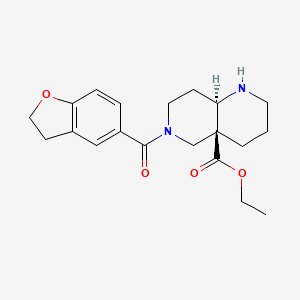
2-benzyl-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Descripción general
Descripción
2-benzyl-6-(4-methoxyphenyl)-3(2H)-pyridazinone, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMPP belongs to the class of pyridazinone derivatives, which have been reported to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-benzyl-6-(4-methoxyphenyl)-3(2H)-pyridazinone is not fully understood, but it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. This compound has also been reported to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which are involved in cancer and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. This compound has also been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been shown to possess antiviral activity by inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzyl-6-(4-methoxyphenyl)-3(2H)-pyridazinone has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively low stability in acidic and alkaline conditions and its limited availability in the market.
Direcciones Futuras
Several future directions can be explored in the field of 2-benzyl-6-(4-methoxyphenyl)-3(2H)-pyridazinone research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Furthermore, the development of this compound derivatives with improved biological activities and reduced toxicity can also be explored.
Métodos De Síntesis
2-benzyl-6-(4-methoxyphenyl)-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde and benzylhydrazine with ethyl acetoacetate. The reaction mixture is then refluxed with acetic acid and ethanol to obtain the desired product. Another method involves the reaction of 4-methoxybenzaldehyde and benzylhydrazine with 1,3-dimethyl-6-chloro-2,4(1H,3H)-pyridazinedione in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
2-benzyl-6-(4-methoxyphenyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Furthermore, this compound has been reported to possess antiviral activity against the hepatitis C virus by inhibiting viral replication.
Propiedades
IUPAC Name |
2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-7-15(8-10-16)17-11-12-18(21)20(19-17)13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBECUIKSYRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325616 | |
| Record name | 2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
915878-67-0 | |
| Record name | 2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperidinone](/img/structure/B5338494.png)
![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5338496.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5338528.png)

![4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338552.png)

![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)
amine dihydrochloride](/img/structure/B5338588.png)
